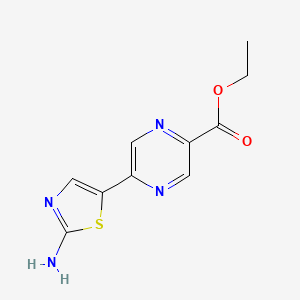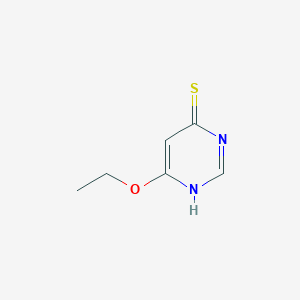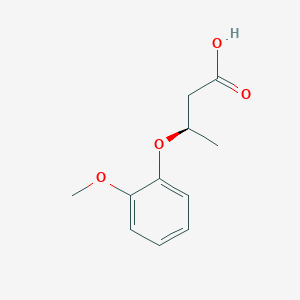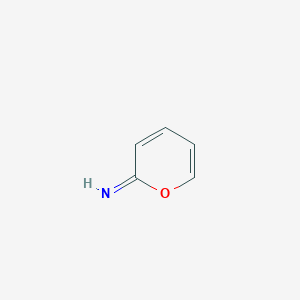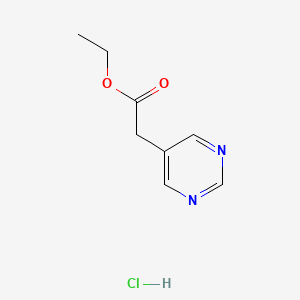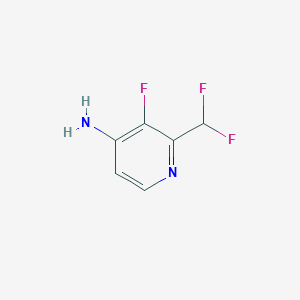
2-(Difluoromethyl)-3-fluoropyridin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Difluoromethyl)-3-fluoropyridin-4-amine is a fluorinated pyridine derivative that has garnered significant attention in various fields of research due to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-3-fluoropyridin-4-amine typically involves the introduction of difluoromethyl and fluorine groups into the pyridine ring. One common method is the direct difluoromethylation of pyridines using difluoromethylation reagents under mild conditions. This process can be achieved through various catalytic and non-catalytic methods, including transition metal-catalyzed cross-coupling reactions and radical chemistry .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation processes. These methods are optimized for high yield and purity, utilizing efficient catalytic systems and cost-effective reagents. The use of non-ozone depleting difluorocarbene reagents has also been explored to streamline the production process .
化学反应分析
Types of Reactions
2-(Difluoromethyl)-3-fluoropyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, radical initiators, and difluoromethylation reagents. Reaction conditions vary depending on the desired transformation, but typically involve mild temperatures and controlled atmospheres to ensure high selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, difluoromethylation reactions yield difluoromethylated pyridine derivatives, while substitution reactions can introduce various functional groups into the pyridine ring .
科学研究应用
2-(Difluoromethyl)-3-fluoropyridin-4-amine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological activity through hydrogen bonding and other interactions
Industry: It is used in the development of advanced materials with improved properties, such as increased stability and solubility
作用机制
The mechanism of action of 2-(Difluoromethyl)-3-fluoropyridin-4-amine involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. The difluoromethyl group acts as a bioisostere of alcohol, thiol, and amine moieties, allowing the compound to mimic these functional groups in biological systems. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 2-(Difluoromethoxy)-1,1,1-trifluoroethane
- 3,4-Disubstituted-2-(trifluoromethyl)imidazoles
- Difluoromethylated heterocycles
Uniqueness
2-(Difluoromethyl)-3-fluoropyridin-4-amine is unique due to the presence of both difluoromethyl and fluorine groups in the pyridine ringThe ability to undergo various chemical transformations and its wide range of applications in different fields further highlight its uniqueness .
属性
分子式 |
C6H5F3N2 |
|---|---|
分子量 |
162.11 g/mol |
IUPAC 名称 |
2-(difluoromethyl)-3-fluoropyridin-4-amine |
InChI |
InChI=1S/C6H5F3N2/c7-4-3(10)1-2-11-5(4)6(8)9/h1-2,6H,(H2,10,11) |
InChI 键 |
TZRDAGMWZZUJFO-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=C(C(=C1N)F)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


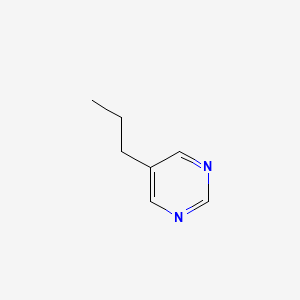
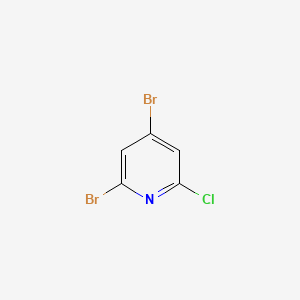
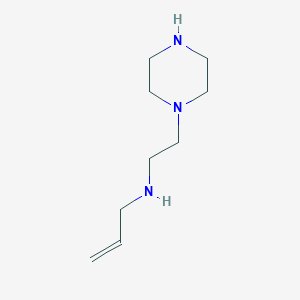
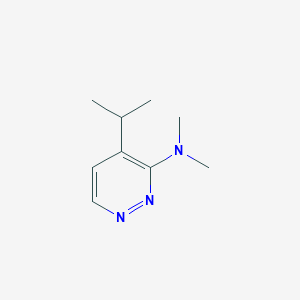
![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)
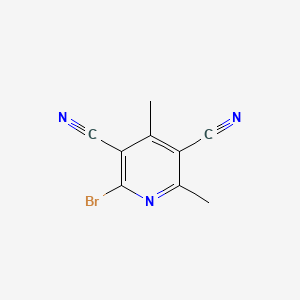
![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
